molecular formula C34H31CuN4Na3O6 B7909180 Magnesium Chlorophyllin

Magnesium Chlorophyllin

Cat. No.: B7909180
M. Wt: 724.1 g/mol
InChI Key: HWDGVJUIHRPKFR-UHFFFAOYSA-I
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Magnesium chlorophyllin is a semi-synthetic derivative of chlorophyll, the green pigment found in plants and algae. It is created by replacing the central magnesium ion in chlorophyll with another metal ion, often copper, and removing the phytol tail. This modification makes this compound water-soluble and enhances its stability and bioavailability .

Mechanism of Action

Target of Action

Magnesium Chlorophyllin, a derivative of chlorophyll, primarily targets the cellular processes involved in photosynthesis . The basic structure of chlorophyll is a porphyrin ring, similar to that of heme in hemoglobin, with magnesium as the central atom . This structure allows it to absorb light energy, which is crucial for photosynthesis .

Mode of Action

This compound interacts with its targets by absorbing light energy and acting as an electron acceptor . This energy absorption is essential for photosynthesis, a process where light energy is converted into chemical energy . The magnesium ion at the center of the porphyrin ring plays a significant role in this process .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily those involved in photosynthesis . During the day, when ATP levels are high, the magnesium branch of the pathway is favored, as Mg-chelatase needs ATP for the Mg-PPIX synthesis . Chlorophyll degradation, a process that occurs naturally in plants and algae, can be triggered by different environmental factors such as light intensity, temperature, and water availability .

Result of Action

The molecular and cellular effects of this compound’s action are diverse. It has been found to exhibit ameliorative effects against food additive-induced genotoxicity and mitochondrial dysfunction . It also has potential therapeutic applications in the management of diseases like diabetes and cancer . Moreover, it has been associated with antioxidant activity, modification of carcinogen metabolism, and induction of phase II enzymes .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the process of obtaining pheophorbides from chlorophyll, known as chlorophyll degradation, can be triggered by different environmental factors such as light intensity, temperature, and water availability . These factors can affect the efficiency of photosynthesis, thereby influencing the action of this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions: Magnesium chlorophyllin is typically synthesized from natural chlorophyll extracted from plants. The process involves saponification, where chlorophyll is treated with an alkaline solution to remove the phytol tail. The resulting compound is then treated with a metal salt solution to replace the central magnesium ion with another metal ion, such as copper .

Industrial Production Methods: Industrial production of this compound involves large-scale extraction of chlorophyll from plant sources, followed by the saponification and metal ion replacement processes. The final product is purified and dried to obtain a stable, water-soluble powder .

Chemical Reactions Analysis

Types of Reactions: Magnesium chlorophyllin undergoes various chemical reactions, including oxidation, reduction, and substitution. It can form complexes with other molecules, which can enhance its stability and bioavailability .

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various metal chlorophyllin complexes, which have different properties and applications depending on the metal ion used .

Scientific Research Applications

Comparison with Similar Compounds

Uniqueness of this compound: this compound is unique due to its water solubility, stability, and ability to form stable complexes with other molecules. These properties make it suitable for a wide range of applications in chemistry, biology, medicine, and industry .

Properties

IUPAC Name

copper;trisodium;3-[20-(carboxylatomethyl)-18-(dioxidomethylidene)-8-ethenyl-13-ethyl-3,7,12,17-tetramethyl-2,3-dihydroporphyrin-22-id-2-yl]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H36N4O6.Cu.3Na/c1-7-19-15(3)23-12-25-17(5)21(9-10-29(39)40)32(37-25)22(11-30(41)42)33-31(34(43)44)18(6)26(38-33)14-28-20(8-2)16(4)24(36-28)13-27(19)35-23;;;;/h7,12-14,17,21H,1,8-11H2,2-6H3,(H5,35,36,37,38,39,40,41,42,43,44);;;;/q;+2;3*+1/p-5
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWDGVJUIHRPKFR-UHFFFAOYSA-I
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C2=NC1=CC3=C(C(=C([O-])[O-])C(=N3)C(=C4C(C(C(=N4)C=C5C(=C(C(=C2)[N-]5)C=C)C)C)CCC(=O)[O-])CC(=O)[O-])C)C.[Na+].[Na+].[Na+].[Cu+2]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H31CuN4Na3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

724.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Magnesium Chlorophyllin
Reactant of Route 2
Magnesium Chlorophyllin
Reactant of Route 3
Magnesium Chlorophyllin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.